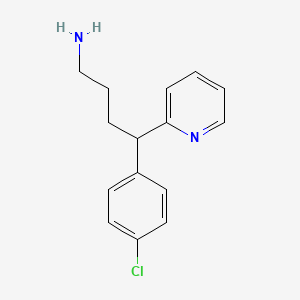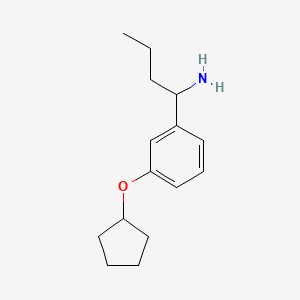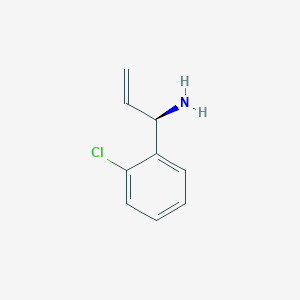
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is an organic compound that features a chlorophenyl group and a pyridinyl group attached to a butan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-pyridinecarboxaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing large reactors for the condensation reaction.
Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and yield.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the aromatic rings.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: Used in studies to understand its interaction with biological macromolecules.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic properties.
Industry: Utilized as an intermediate in the synthesis of more complex organic compounds.
作用機序
The mechanism by which 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-4-(pyridin-3-yl)butan-1-amine: Similar structure but with the pyridinyl group at a different position.
4-(4-Chlorophenyl)-4-(pyridin-4-yl)butan-1-amine: Another positional isomer.
4-(4-Bromophenyl)-4-(pyridin-2-yl)butan-1-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H17ClN2 |
|---|---|
分子量 |
260.76 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-4-pyridin-2-ylbutan-1-amine |
InChI |
InChI=1S/C15H17ClN2/c16-13-8-6-12(7-9-13)14(4-3-10-17)15-5-1-2-11-18-15/h1-2,5-9,11,14H,3-4,10,17H2 |
InChIキー |
FPPYGONMGLZYRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(CCCN)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)

![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)


![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)






